![molecular formula C18H36N6O2 B14369411 N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide CAS No. 90267-26-8](/img/structure/B14369411.png)
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is a synthetic organic compound with the molecular formula C18H36N6O2. It is characterized by the presence of two piperazine rings attached to a hexanediamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide typically involves the reaction of hexanediamide with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hexanediamide and 4-methylpiperazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[(4-methyl-1-piperazinyl)methyl]hexanediamide: A closely related compound with similar structural features.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Contains a piperazine ring and is used in similar applications.
1-Methylpiperazine: A simpler piperazine derivative used as an intermediate in various syntheses.
Uniqueness
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is unique due to its specific combination of two piperazine rings and a hexanediamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
90267-26-8 |
|---|---|
Fórmula molecular |
C18H36N6O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]hexanediamide |
InChI |
InChI=1S/C18H36N6O2/c1-21-7-11-23(12-8-21)15-19-17(25)5-3-4-6-18(26)20-16-24-13-9-22(2)10-14-24/h3-16H2,1-2H3,(H,19,25)(H,20,26) |
Clave InChI |
CWLYOXJUKFIUHC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CNC(=O)CCCCC(=O)NCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


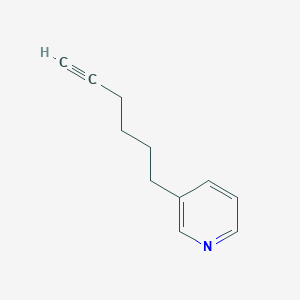

![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
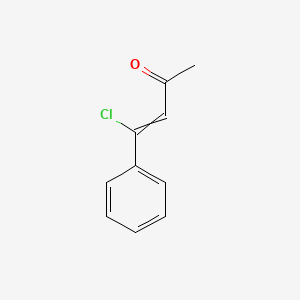
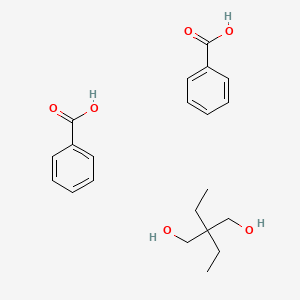
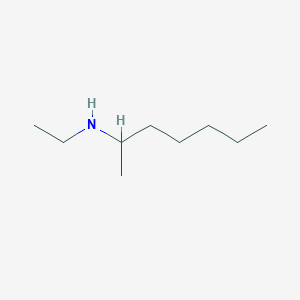
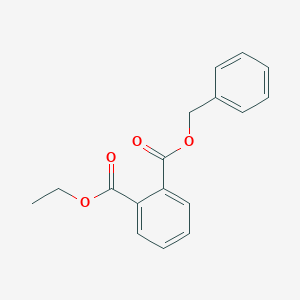
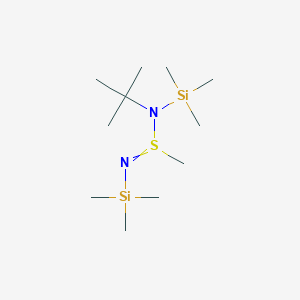
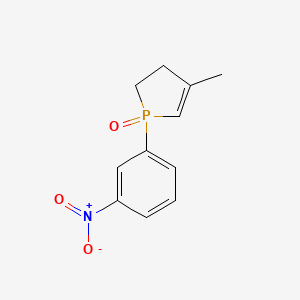
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
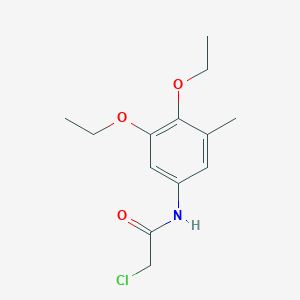
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
